VCP Activator 1
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Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for VCP Activator 1 are not extensively detailed in the available literature. it is known that the compound has a molecular weight of 354.47 and a chemical formula of C20H22N2O2S . The compound is typically stored as a solid powder at -20°C for up to 12 months or at 4°C for up to 6 months .
Chemical Reactions Analysis
VCP Activator 1 is primarily involved in allosteric activation reactions. It binds to an allosteric pocket near the C-terminus of VCP, which can also be occupied by a phenylalanine residue in the VCP C-terminal tail . The compound dose-dependently stimulates VCP ATPase activity, indicating its role in enhancing the turnover rate of ATP and increasing the affinity of ATP for VCP .
Scientific Research Applications
VCP Activator 1 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been shown to reverse nuclear proteostasis defects and enhance TDP-43 aggregate clearance in models of multisystem proteinopathy . This suggests its potential therapeutic use in diseases characterized by protein aggregation, such as neurodegenerative disorders . Additionally, this compound is used in studies to understand the role of VCP in cellular processes and its potential as a drug target .
Mechanism of Action
The mechanism of action of VCP Activator 1 involves its binding to an allosteric pocket near the VCP D2 ATP-binding site. This binding stimulates VCP ATPase activity, enhancing the clearance of insoluble intranuclear TDP-43 aggregates . VCP is a member of the AAA+ ATPase family of proteins, which are involved in various cellular activities, including protein homeostasis and the dismantling of protein aggregates .
Comparison with Similar Compounds
VCP Activator 1 is unique in its ability to dose-dependently stimulate VCP ATPase activity. Similar compounds include other VCP activators that primarily increase D2 ATPase activity . These compounds are identified based on their ability to enhance VCP activity without inhibiting luciferase . The uniqueness of this compound lies in its specific binding site and its significant effect on VCP ATPase activity.
Properties
Molecular Formula |
C20H22N2O2S |
---|---|
Molecular Weight |
354.5 g/mol |
IUPAC Name |
(3R)-N-(2-ethylsulfanylphenyl)-3-(3-oxo-1H-isoindol-2-yl)butanamide |
InChI |
InChI=1S/C20H22N2O2S/c1-3-25-18-11-7-6-10-17(18)21-19(23)12-14(2)22-13-15-8-4-5-9-16(15)20(22)24/h4-11,14H,3,12-13H2,1-2H3,(H,21,23)/t14-/m1/s1 |
InChI Key |
FIHKSVOKNUVXAB-CQSZACIVSA-N |
Isomeric SMILES |
CCSC1=CC=CC=C1NC(=O)C[C@@H](C)N2CC3=CC=CC=C3C2=O |
Canonical SMILES |
CCSC1=CC=CC=C1NC(=O)CC(C)N2CC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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